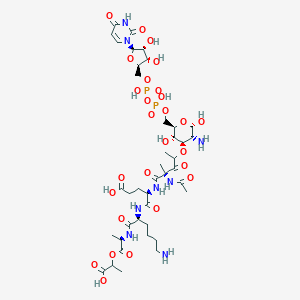
Quat-dtz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quat-dtz is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a quaternary ammonium compound that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of Quat-dtz is not fully understood. However, it is believed that it forms stable complexes with heavy metal ions, which can be detected using various analytical techniques. The exact nature of these complexes is still under investigation, and further research is needed to fully understand the mechanism of action of Quat-dtz.
Biochemical and Physiological Effects:
Quat-dtz has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has no significant impact on cell viability. This makes it a useful tool for studying the effects of heavy metals on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Quat-dtz has several advantages for use in lab experiments. It is a highly selective reagent that can be used to detect trace amounts of heavy metals. It is also relatively easy to synthesize and can be used in a wide range of applications. However, Quat-dtz also has some limitations. It is not suitable for the detection of all heavy metals, and its mechanism of action is not fully understood. Additionally, it may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several future directions for research on Quat-dtz. One area of interest is the development of new materials for use in catalysis, electrochemistry, and sensors. Another area of interest is the study of the mechanism of action of Quat-dtz and the development of new methods for the detection of heavy metals. Additionally, further research is needed to fully understand the biochemical and physiological effects of Quat-dtz and its potential applications in vivo.
Conclusion:
Quat-dtz is a chemical compound that has several potential applications in scientific research. It is a highly selective reagent that can be used to detect trace amounts of heavy metals. It is also relatively easy to synthesize and can be used in a wide range of applications. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in vivo.
Méthodes De Synthèse
Quat-dtz can be synthesized using a specific method that involves the reaction between dithizone and a quaternary ammonium salt. This method results in the formation of a yellow-orange powder that is highly soluble in water. The synthesis of Quat-dtz is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Quat-dtz has several potential applications in scientific research. It has been used as a selective and sensitive reagent for the determination of trace amounts of heavy metals. It can also be used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, Quat-dtz has been used in the development of new materials for use in catalysis, electrochemistry, and sensors.
Propriétés
Numéro CAS |
147511-30-6 |
|---|---|
Nom du produit |
Quat-dtz |
Formule moléculaire |
C23H29IN2O4S |
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
[(2S,3S)-3-acetyloxy-2-(4-ethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C23H29N2O4S.HI/c1-6-25(4,5)24-19-10-8-9-11-20(19)30-22(21(23(24)27)29-16(3)26)17-12-14-18(15-13-17)28-7-2;/h8-15,21-22H,6-7H2,1-5H3;1H/q+1;/p-1/t21-,22+;/m1./s1 |
Clé InChI |
BEDWQXMBYGXHSO-NSLUPJTDSA-M |
SMILES isomérique |
CC[N+](C)(C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
SMILES |
CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
SMILES canonique |
CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
Synonymes |
3-(acetyloxy)-5-(2-(trimethylammonium)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one quat-DTZ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)









![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
